

Phalloidin: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **PHALLOIDIN**

Cat. No.: **B8060827**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phalloidin is a bicyclic heptapeptide toxin belonging to the phallotoxin family, isolated from the deadly *Amanita phalloides* mushroom, commonly known as the death cap.[1][2] Since its discovery and crystallization in 1937 by Feodor Lynen and Ulrich Wieland, **phalloidin** has become an indispensable tool in cell biology and a subject of interest in toxicology and drug development.[1] Its high affinity and specific binding to filamentous actin (F-actin) make it an exceptional probe for visualizing the actin cytoskeleton.[3][4] However, this same interaction underlies its potent toxicity, primarily targeting the liver.[2][5] This technical guide provides an in-depth overview of the chemical structure, properties, and biological interactions of **phalloidin**, with a focus on its applications in research and the experimental protocols for its use.

Chemical Structure and Properties

Phalloidin is a rigid bicyclic peptide characterized by an unusual thioether bridge between a cysteine and a tryptophan residue, forming a tryptathionine linkage.[1] This structural feature is crucial for its biological activity.

Table 1: Chemical and Physical Properties of **Phalloidin**

Property	Value	Reference(s)
Chemical Formula	C ₃₅ H ₄₈ N ₈ O ₁₁ S	[1]
Molar Mass	788.87 g/mol	[1]
IUPAC Name	(2S,5S,8S,11S,14S,17R)-14-(2-(1H-indol-3-yl)ethyl)-8-((R)-1-hydroxyethyl)-5-isobutyl-11,17-dimethyl-1,4,7,10,13,16-hexaoxo-3-oxa-6,9,12,15-tetraazabicyclo[12.2.1]heptadecan-2-aminium	
Appearance	White crystalline solid	[1]
Solubility	Water-soluble	[6]
Binding Target	Filamentous actin (F-actin)	[1][4]

Mechanism of Action and Biological Effects

Phalloidin's biological activity stems from its high-affinity binding to F-actin.[4] It binds at the interface between actin subunits, stabilizing the filament and preventing its depolymerization.[1][4] This stabilization drastically shifts the equilibrium between actin monomers (G-actin) and polymers (F-actin) towards the filamentous form.[7] **Phalloidin** also inhibits the ATP hydrolysis activity of F-actin.[4]

The dissociation constant (K_d) for the **phalloidin**-actin complex is in the nanomolar range, indicating a very strong and stable interaction.[8] This tight binding disrupts the dynamic nature of the actin cytoskeleton, which is essential for numerous cellular processes, including cell motility, division, and maintenance of cell shape.[9]

Signaling Pathway of Phalloidin Toxicity

The primary target of **phalloidin** toxicity *in vivo* is the liver.[2] This is due to the active transport of **phalloidin** into hepatocytes by bile salt transporters.[2] Once inside the liver cells, **phalloidin** binds to F-actin, leading to a cascade of events that result in cholestasis, hemorrhagic necrosis, and ultimately liver failure.[10][11] The stabilization of actin filaments

disrupts the integrity of the hepatocyte cytoskeleton, affecting membrane flow and the function of the bile canaliculi.[12]

[Click to download full resolution via product page](#)

Mechanism of **Phalloidin**-Induced Hepatotoxicity.

Quantitative Data

Table 2: **Phalloidin** Binding and Toxicity Data

Parameter	Value	Species/System	Reference(s)
Dissociation Constant (Kd) for F-actin	3.6×10^{-8} M	Rabbit Muscle Actin	[8]
LD ₅₀ (Intraperitoneal)	2 mg/kg	Mouse	[2]

Table 3: Spectral Properties of Common Fluorescent **Phalloidin** Conjugates

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Reference(s)
Alexa Fluor 488	495	518	[13] [14]
FITC (Fluorescein)	496	516	[15]
Rhodamine (TRITC)	540-546	565-575	[16] [17] [18] [19]
Alexa Fluor 546	556	570	[6]
Alexa Fluor 594	593	614	[20]
Alexa Fluor 647	650	668	[6]

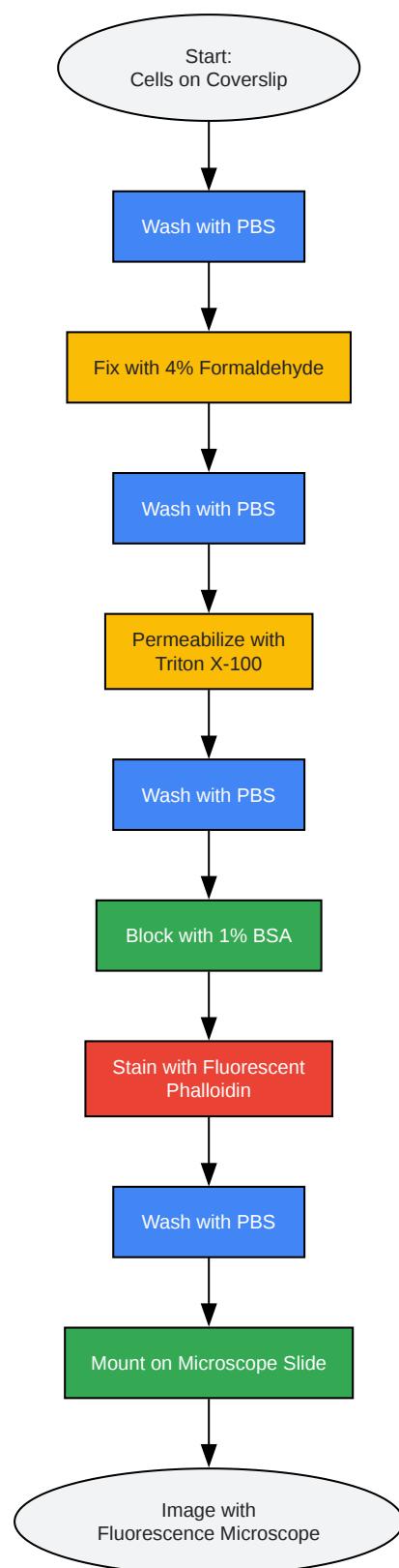
Experimental Protocols

Due to its inability to cross the cell membrane of living cells, **phalloidin** is primarily used for staining fixed and permeabilized cells.[\[2\]](#) Fluorescently conjugated **phalloidin** is a powerful tool for visualizing the actin cytoskeleton using fluorescence microscopy.

Detailed Protocol for Fluorescent Staining of F-actin in Mammalian Cells

This protocol provides a general guideline for staining F-actin in adherent mammalian cells grown on coverslips. Optimization may be required for different cell types and experimental conditions.

Materials:


- Cells grown on sterile glass coverslips
- Phosphate-Buffered Saline (PBS), pH 7.4
- Methanol-free Formaldehyde (4% in PBS)
- Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)

- Fluorescent **Phalloidin** Conjugate Stock Solution (in DMSO or methanol)
- Staining Solution (Fluorescent **phalloidin** diluted in Blocking Buffer)
- Antifade Mounting Medium
- Fluorescence Microscope

Procedure:

- Cell Culture: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluence.
- Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS.
- Fixation: Add 4% methanol-free formaldehyde in PBS to the cells and incubate for 10-15 minutes at room temperature.
- Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Add Permeabilization Buffer to the cells and incubate for 5-10 minutes at room temperature. This step is crucial for allowing the **phalloidin** conjugate to enter the cells.
- Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS.
- Blocking (Optional but Recommended): Add Blocking Buffer and incubate for 20-30 minutes at room temperature to reduce non-specific binding.
- Staining: Dilute the fluorescent **phalloidin** conjugate stock solution to the desired final concentration (typically in the nanomolar range) in Blocking Buffer. Aspirate the blocking solution and add the **phalloidin** staining solution to the cells. Incubate for 20-60 minutes at room temperature, protected from light.
- Washing: Aspirate the staining solution and wash the cells two to three times with PBS to remove unbound **phalloidin**.

- Mounting: Invert the coverslip onto a drop of antifade mounting medium on a microscope slide.
- Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

[Click to download full resolution via product page](#)

Experimental Workflow for Fluorescent **Phalloidin** Staining.

Conclusion

Phalloidin remains a cornerstone in the study of the actin cytoskeleton. Its unique chemical structure and high-affinity binding to F-actin provide a powerful tool for visualizing cellular architecture and dynamics. While its toxicity, particularly to the liver, presents challenges, it also offers a model system for studying cytoskeletal poisons and their effects on cellular function. A thorough understanding of its chemical properties, mechanism of action, and appropriate handling protocols is essential for its effective and safe use in a research setting. The detailed information and protocols provided in this guide aim to equip researchers, scientists, and drug development professionals with the necessary knowledge to leverage the capabilities of this remarkable molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5298094.fs1.hubspotusercontent-na1.net [5298094.fs1.hubspotusercontent-na1.net]
- 2. Phalloidin - Wikipedia [en.wikipedia.org]
- 3. Phalloidin staining protocol | Abcam [abcam.com]
- 4. Phalloidin [bionity.com]
- 5. Toxicokinetics and tissue distribution of phalloidin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. The dissociation of the phalloidin-actin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phalloidin-induced actin polymerization in the cytoplasm of cultured cells interferes with cell locomotion and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protection against phalloidin-induced liver injury by oleanolic acid involves Nrf2 activation and suppression of Oatp1b2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amanita phalloides-Associated Liver Failure: Molecular Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute phalloidin toxicity in living hepatocytes. Evidence for a possible disturbance in membrane flow and for multiple functions for actin in the liver cell - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alexa Fluor® 488 Phalloidin | Cell Signaling Technology [cellsignal.com]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. FITC phalloidin | ISB Server Wahoo [wahoo.cns.umass.edu]
- 16. Rhodamine Phalloidin Reagent. F-actin stain. (ab235138) | Abcam [abcam.com]
- 17. biocompare.com [biocompare.com]
- 18. genecopoeia.com [genecopoeia.com]
- 19. ulab360.com [ulab360.com]
- 20. immunologicalsciences.com [immunologicalsciences.com]
- To cite this document: BenchChem. [Phalloidin: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8060827#chemical-structure-and-properties-of-phalloidin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com